molecular formula C9H10O3 B1296673 4-(Methoxymethyl)benzoic acid CAS No. 67003-50-3

4-(Methoxymethyl)benzoic acid

Cat. No. B1296673
CAS RN: 67003-50-3
M. Wt: 166.17 g/mol
InChI Key: OORFINRYBCDBEN-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)benzoic acid is a chemical compound with the empirical formula C9H10O3 . It is a solid substance .


Synthesis Analysis

The synthesis of 4-(Methoxymethyl)benzoic acid involves radical processes . The initial white suspension formed by sodium p-toluenesulfinate and styrene in methanol turns yellow-orange as iodine is slowly added . The reaction turns white and a new amount of iodine is added . The second stage represents a β-elimination of hydrogen iodide promoted by an inexpensive base like potassium hydroxide . The final sulfone could be purified by crystallization in warm 95% ethanol, filtered, and dried .


Molecular Structure Analysis

The molecular structure of 4-(Methoxymethyl)benzoic acid can be represented by the SMILES string COCc1ccc (cc1)C (O)=O . The InChI is 1S/C9H10O3/c1-12-6-7-2-4-8 (5-3-7)9 (10)11/h2-5H,6H2,1H3, (H,10,11) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-(Methoxymethyl)benzoic acid include a radical mechanism and a β-elimination . The radical mechanism involves the preparation of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate . The β-elimination involves the removal of hydrogen iodide .


Physical And Chemical Properties Analysis

4-(Methoxymethyl)benzoic acid is a solid substance . It has a molecular weight of 166.17 . The density is 1.2±0.1 g/cm3 . The boiling point is 281.8±23.0 °C at 760 mmHg . The flash point is 112.5±16.1 °C .

Scientific Research Applications

Organic Synthesis Intermediates

4-(Methoxymethyl)benzoic acid: is commonly used as an intermediate in organic synthesis. Its structure allows for various chemical reactions, making it a versatile building block for synthesizing more complex molecules. For instance, it can undergo esterification to form esters, which are essential in producing fragrances, flavors, and pharmaceuticals .

Material Science

In material science, this compound can be utilized to modify the properties of polymers. By incorporating 4-(Methoxymethyl)benzoic acid into polymer chains, researchers can alter the thermal stability, rigidity, and solubility of the material, which is crucial for developing new materials with specific characteristics .

Chemical Synthesis

This acid serves as a precursor in the synthesis of various benzoic acid derivatives. These derivatives have widespread applications, including as preservatives in the food industry, as well as in the production of dyes, plastics, and insect repellents .

Chromatography

In analytical chemistry, particularly chromatography, 4-(Methoxymethyl)benzoic acid can be used as a standard or reference compound. Its well-defined properties help in the calibration of equipment and the validation of analytical methods .

Medicinal Chemistry

The compound’s role in medicinal chemistry is significant. It can be transformed into pharmacologically active molecules that serve as anti-inflammatory agents, analgesics, or antibiotics. Its derivative compounds are being researched for their potential therapeutic effects .

Environmental Science

In environmental science, 4-(Methoxymethyl)benzoic acid can be studied for its biodegradability and environmental impact. Understanding its breakdown products and their effects on ecosystems is vital for assessing the environmental safety of chemicals released into nature .

Safety and Hazards

4-(Methoxymethyl)benzoic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4-(methoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORFINRYBCDBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308859
Record name 4-(methoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxymethyl)benzoic acid

CAS RN

67003-50-3
Record name 67003-50-3
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Record name 4-(methoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methoxymethyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can be concluded about the antibacterial activity of 4-(methoxymethyl)benzoic acid based on this research?

A1: The research paper primarily focuses on the antibacterial activity of other isolated compounds, namely emodin, secalonic acid D, and dicerandrol A []. It states that 4-(methoxymethyl)benzoic acid was isolated, but it does not provide any details on its antibacterial activity. Further research would be needed to determine its efficacy against bacteria.

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